Tert-butyl 2-(cyclobutylamino)benzoate
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Description
“Tert-butyl 2-(cyclobutylamino)benzoate” is a chemical compound . It is related to “tert-Butyl benzoate”, which has a molecular weight of 178.23 . The tert-butyl group is a strong, non-nucleophilic base in organic chemistry .
Synthesis Analysis
The synthesis of related compounds, such as tert-butyl peresters, has been achieved via copper-catalyzed oxidative-coupling of benzyl cyanides with tert-butyl hydroperoxide in short reaction times . Various derivatives of tert-butyl peresters were synthesized by this pathway in good to excellent yields .Molecular Structure Analysis
The molecular structure of “tert-Butyl benzoate”, a related compound, has a molecular formula of C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .Chemical Reactions Analysis
The specific thermal reactions and decomposition characteristics of a related compound, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC), have been studied . The study found that TBEC is a Class 2 hazardous substance with high explosion hazard .Physical and Chemical Properties Analysis
“Tert-butyl benzoate”, a related compound, is a liquid at room temperature . Its boiling point is 54 °C/1 mmHg and it has a refractive index of 1.49 .Safety and Hazards
Future Directions
The future directions for research on this compound could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared to expand the applicability of AAILs .
Properties
IUPAC Name |
tert-butyl 2-(cyclobutylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-15(2,3)18-14(17)12-9-4-5-10-13(12)16-11-7-6-8-11/h4-5,9-11,16H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRRNDXFQYJMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1NC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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